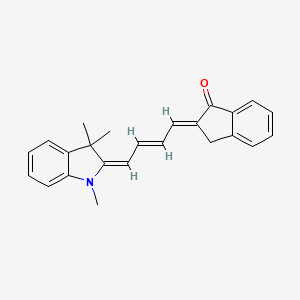
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C24H23NO and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one represents a class of indole-derived compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of indole and indenone moieties. The presence of the trimethylindoline group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several tumor types.
Table 1: Antitumor Activity of Related Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HeLa | 15.7 | Cell cycle arrest |
| (E)-2... | A549 | TBD | TBD |
Note: TBD indicates data not yet determined.
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. Preliminary tests suggest that (E)-2... may inhibit the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various indole derivatives, (E)-2... was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
The biological activity of (E)-2... can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial dysfunction leading to programmed cell death.
- Cell Cycle Arrest : Indole derivatives often interfere with cell cycle progression, particularly at the G1/S phase transition.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress in cells.
Research Findings
Recent studies have focused on the synthesis and characterization of (E)-2... along with its biological evaluation. Notably:
- Synthesis : The compound has been synthesized using a multi-step process involving palladium-catalyzed reactions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the compound.
Propriétés
IUPAC Name |
(2E)-2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2)20-13-7-8-14-21(20)25(3)22(24)15-9-5-11-18-16-17-10-4-6-12-19(17)23(18)26/h4-15H,16H2,1-3H3/b9-5+,18-11+,22-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLJBKRIUSZAA-FJRBDEOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=C3CC4=CC=CC=C4C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/3\CC4=CC=CC=C4C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















